(1R,2S)-2-Phenylcyclobutanecarboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(1R,2S)-2-phenylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O2/c12-11(13)10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10-/m1/s1 |
InChI Key |
NYTUABLWSVGNGV-NXEZZACHSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]1C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Sophisticated Methodologies for the Enantioselective Synthesis of 1r,2s 2 Phenylcyclobutanecarboxylic Acid and Its Chiral Derivatives
Advanced Asymmetric Synthesis Strategies
The development of novel asymmetric methodologies has been pivotal in accessing enantiomerically pure cyclobutane (B1203170) structures. These strategies offer elegant solutions to the challenges associated with controlling stereochemistry in small, strained ring systems.
Palladium(II)-Catalyzed Enantioselective C(sp³)–H Activation and Cross-Coupling Reactions Leading to Chiral Cyclobutanecarboxylic Acids
A powerful strategy for the enantioselective synthesis of chiral cyclobutanecarboxylic acids involves the Palladium(II)-catalyzed activation of C(sp³)–H bonds. This approach allows for the direct functionalization of typically unreactive C-H bonds, providing a highly efficient route to complex molecules. nih.govacs.org
Researchers have successfully developed an enantioselective method for the cross-coupling of methylene β-C(sp³)–H bonds in cyclobutanecarboxylic acid derivatives with arylboron reagents. nih.govacs.org Key to this transformation is the use of chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligands. These ligands form a chiral complex with the Palladium(II) center, enabling high yields and excellent enantioselectivities. nih.govacs.org This methodology provides a novel pathway for the synthesis of cyclobutanes containing chiral quaternary stereocenters. nih.govacs.org The development of this class of chiral ligands has been instrumental in advancing the field of enantioselective C(sp³)–H functionalization. acs.org
Table 1: Key Features of Pd(II)-Catalyzed Enantioselective C(sp³)–H Activation
| Feature | Description |
| Catalyst | Palladium(II) |
| Key Ligand | Chiral Mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) |
| Reaction Type | Enantioselective C(sp³)–H activation and cross-coupling |
| Substrates | Cyclobutanecarboxylic acid derivatives and arylboron reagents |
| Key Outcome | High yields and high enantioselectivities for chiral cyclobutanecarboxylic acids |
Photochemical [2+2] Cycloaddition Approaches to Substituted Cyclobutanecarboxylic Acids
Photochemical [2+2] cycloaddition reactions are a cornerstone in the synthesis of cyclobutane-containing molecules. researchgate.netnih.gov This method involves the light-induced reaction of two alkene-containing molecules to form a cyclobutane ring. nsf.govlibretexts.org The high degree of regio- and stereoselectivity achievable with this approach makes it particularly valuable for the synthesis of complex, multi-cyclic natural products. researchgate.net
While traditional photochemical methods often utilize high-energy UV light, recent advancements have focused on the use of visible light in conjunction with transition metal catalysts, such as copper(I) salts, to promote [2+2] cycloadditions. researchgate.netnih.gov These milder conditions expand the substrate scope and offer a more environmentally benign alternative. researchgate.net The intramolecular variant of this reaction has proven to be a powerful tool for constructing complex molecular architectures containing the cyclobutane motif. nih.gov
Enantioselective Resolution Techniques, including Enzymatic Methods and Diastereomeric Salt Formation
Enantioselective resolution remains a widely employed and effective strategy for obtaining enantiomerically pure compounds. This approach involves the separation of a racemic mixture into its constituent enantiomers.
Enzymatic Methods:
Biocatalytic resolutions, utilizing enzymes such as lipases and esterases, offer a green and highly selective means of separating enantiomers. nih.gov These enzymes can selectively catalyze the hydrolysis of an ester derivative of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. nih.gov This kinetic resolution process allows for the isolation of both the hydrolyzed carboxylic acid and the unreacted ester in high enantiomeric purity. nih.gov The complementary enantioselectivity of different hydrolases can be exploited to efficiently prepare either enantiomer of the target molecule. nih.gov
Diastereomeric Salt Formation:
A classical and robust method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.orglibretexts.orgresearchgate.net This technique involves reacting the racemic acid with a single enantiomer of a chiral base. libretexts.org The resulting products are a pair of diastereomeric salts, which possess different physical properties, such as solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization. libretexts.orglibretexts.org Once separated, the pure enantiomer of the carboxylic acid can be regenerated by treatment with an acid. libretexts.org Commonly used chiral resolving agents include naturally occurring alkaloids like brucine and strychnine, as well as synthetic chiral amines. libretexts.org
Synthesis of Stereochemically Defined Cyclobutane-Fused Amino Acids and Related Structures
The incorporation of the cyclobutane framework into amino acid structures leads to conformationally constrained analogs that are of significant interest in medicinal chemistry and peptide science.
Preparation of 1-Amino-2-phenylcycloalkanecarboxylic Acid Analogs with Defined Stereochemistry
The synthesis of 1-amino-2-phenylcyclobutanecarboxylic acid analogs with well-defined stereochemistry is a key objective for the development of novel peptidomimetics. Asymmetric synthesis methodologies are crucial for accessing these enantiomerically pure building blocks. One effective approach is the asymmetric Strecker synthesis, which can be employed to produce non-racemic aminonitriles from 2-substituted cyclobutanones with high diastereoselectivity. researchgate.net Subsequent hydrolysis and deprotection of these intermediates yield the desired enantiomerically pure cyclobutane amino acids. researchgate.net Refined synthetic routes to enantiomerically pure 2-aminocyclobutanecarboxylic acids have been developed to improve efficiency and simplicity, providing easier access to all four stereoisomers. nih.gov
Generation of Chiral Scaffolds from Polyfunctional Cyclobutane β-Amino Acids
Chiral scaffolds derived from polyfunctional cyclobutane β-amino acids serve as versatile precursors for the synthesis of complex molecules and functional materials. core.ac.ukresearchgate.net Through selective transformations of protected cyclobutane β-amino acids, derivatives bearing additional functional groups, such as hydroxyl, carboxyl, or alkyne moieties, can be prepared. core.ac.ukresearchgate.netresearchgate.net These polyfunctional molecules are valuable platforms for further synthetic elaboration, including peptide couplings and click chemistry reactions. core.ac.ukresearchgate.net The rigid cyclobutane core imparts conformational constraints, which can be advantageous in the design of bioactive compounds and structured materials. core.ac.uknih.gov
Table 2: Applications of Chiral Cyclobutane Scaffolds
| Application | Description |
| Peptidomimetics | The rigid cyclobutane structure provides conformational constraint in peptide analogs. |
| Functional Materials | Serve as building blocks for new soft materials with tunable properties. nih.gov |
| Complex Molecule Synthesis | Act as chiral precursors for the synthesis of polyfunctional chemical platforms. core.ac.ukresearchgate.net |
Strategic Conversion from Precursor Molecules
The enantioselective synthesis of (1R,2S)-2-Phenylcyclobutanecarboxylic acid and its chiral derivatives often involves the strategic conversion of precursor molecules through well-established organic transformations. This section details the synthesis of the foundational cis-2-Phenylcyclobutanecarboxylic acid and the general principles of carboxylic acid derivatization that are crucial for creating a diverse range of chiral derivatives.
Synthesis of cis-2-Phenylcyclobutanecarboxylic Acid via Established Organic Transformations
The synthesis of the cis-2-phenylcyclobutane-1-carboxylic acid core is frequently achieved through photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives. digitellinc.com This method is a powerful tool for the construction of four-membered rings and can be controlled to produce specific diastereomers. digitellinc.combilkent.edu.tr The photodimerization of cinnamic acid can lead to a mixture of products in solution; however, solid-state reactions or the use of templates can afford high regio- and diastereocontrol. digitellinc.com
One established method involves the template-directed photochemical [2+2] cycloaddition. digitellinc.comorganic-chemistry.org In this approach, cinnamic acid derivatives are covalently attached to a template molecule, such as 1,8-dihydroxynaphthalene, which pre-organizes the reactants in a favorable orientation for the desired cycloaddition to occur upon irradiation with UV light. digitellinc.combilkent.edu.tr This strategy ensures that the two alkene groups of the cinnamic acid derivatives are aligned parallel to each other and at a suitable distance, facilitating the formation of the cyclobutane ring with a specific stereochemistry. digitellinc.com The resulting cycloadducts can then be hydrolyzed to yield the desired β-truxinic acid analogues, which include the cis-2-phenylcyclobutanecarboxylic acid structure, with high yields and as a single diastereomer. organic-chemistry.org The use of a template molecule contributes to the principles of green chemistry by enabling solvent-free solid-state reactions and allowing for the recovery and reuse of the template. digitellinc.com
Table 1: Key Aspects of Template-Directed Photochemical [2+2] Cycloaddition
| Feature | Description |
| Reaction Type | Photochemical [2+2] Cycloaddition |
| Starting Material | Cinnamic acid derivatives |
| Key Strategy | Use of a covalent template (e.g., 1,8-dihydroxynaphthalene) |
| Reaction Conditions | UV irradiation in the solid state |
| Key Advantage | High regio- and diastereocontrol, leading to a single diastereomer |
| Product | Symmetrical or unsymmetrical β-truxinic acid analogues |
| Post-Reaction Step | Hydrolysis to release the cyclobutane carboxylic acid and recover the template |
General Principles of Carboxylic Acid Derivatization for Synthetic Accessibility
The carboxylic acid functional group is a versatile anchor for a wide array of chemical modifications, allowing for the synthesis of various derivatives. The primary methods for derivatization include conversion to esters, acyl chlorides, and amides.
Esterification: The conversion of a carboxylic acid to an ester is a common transformation. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like concentrated sulfuric acid or dry hydrogen chloride, is a widely used method. chemguide.co.ukorganic-chemistry.org This reaction is reversible, and to favor the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. organic-chemistry.orgmasterorganicchemistry.com
Acyl Chloride Formation: Acyl chlorides are highly reactive derivatives of carboxylic acids and serve as valuable intermediates for the synthesis of other derivatives like esters and amides. wikipedia.org Common reagents for converting carboxylic acids to acyl chlorides include thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and phosphorus(III) chloride (PCl₃). libretexts.orgchemguide.co.uk Thionyl chloride is often preferred as its byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies the purification of the resulting acyl chloride. chemguide.co.uk
Amide Formation: The direct reaction between a carboxylic acid and an amine to form an amide is generally difficult due to the acid-base reaction that forms a non-reactive carboxylate salt. chemistrysteps.com To overcome this, coupling agents are employed to activate the carboxylic acid. chemistrysteps.com Commonly used coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.comlibretexts.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. fishersci.co.uk This method is widely used in peptide synthesis and provides good yields at room temperature. chemistrysteps.comlibretexts.org
Table 2: Common Methods for Carboxylic Acid Derivatization
| Derivative | Reagents and Conditions | Key Features |
| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄, HCl) | Reversible reaction (Fischer Esterification). chemguide.co.ukorganic-chemistry.org |
| Acyl Chloride | Thionyl chloride (SOCl₂), PCl₅, or PCl₃ | Produces a highly reactive intermediate. libretexts.orgchemguide.co.uk |
| Amide | Amine, Coupling Agent (e.g., DCC, EDC) | Overcomes acid-base reaction; widely used in peptide synthesis. chemistrysteps.comlibretexts.org |
An in-depth analysis of the stereochemical and conformational properties of this compound reveals intricate structural details that govern its chemical behavior. This article explores the molecule's three-dimensional architecture through the application of established stereochemical principles, advanced crystallographic techniques, and spectroscopic analysis.
Mechanistic Studies and Reactivity Profiles of 1r,2s 2 Phenylcyclobutanecarboxylic Acid
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is the primary site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a fundamental transformation. While simple thermal decarboxylation of cyclobutanecarboxylic acids can be challenging, controlled methods allow for the formation of specific cyclobutane (B1203170) derivatives.
Classical approaches to the decarboxylation of cyclobutane systems often involve the thermal treatment of 1,1-cyclobutanedicarboxylic acids, which readily lose one carboxyl group upon heating to temperatures around 160-185°C. thieme-connect.dechemicalbook.comorgsyn.org For monosubstituted acids like (1R,2S)-2-phenylcyclobutanecarboxylic acid, more specific reagents are required. One such method is a variation of the Hunsdiecker reaction, which involves treating the carboxylic acid with lead tetraacetate (Pb(OAc)₄) and a lithium halide, such as lithium chloride (LiCl). thieme-connect.de This process generates an unstable acyl hypohalite intermediate, which then undergoes radical decarboxylation to form a cyclobutyl radical. This radical is subsequently trapped by a halide to yield the corresponding chlorocyclobutane (B72530) derivative.
More recently, visible-light photoredox catalysis has emerged as a powerful and mild technique for decarboxylation. researchgate.netresearchgate.net In these systems, a photocatalyst, upon absorbing light, becomes a potent oxidant capable of oxidizing a carboxylate to a carboxyl radical. This radical rapidly extrudes CO₂, generating an alkyl radical intermediate under neutral conditions. princeton.edunih.gov This alkyl radical can then be trapped or participate in subsequent bond-forming reactions. For this compound, this would generate a 2-phenylcyclobutyl radical, which could be protonated to form phenylcyclobutane or used in various C-C or C-heteroatom bond-forming reactions, offering a modern and versatile alternative to classical methods. acs.orgprinceton.edu
Esterification is one of the most common transformations of carboxylic acids. The choice of protocol can depend on the scale of the reaction, the sensitivity of the substrates to acid or base, and the degree of steric hindrance around the carboxylic acid and the alcohol. For a substrate like this compound, the phenyl and cyclobutane groups may introduce moderate steric hindrance, making some methods more suitable than others.
Several key esterification protocols are applicable:
Fischer Esterification : This is the classic acid-catalyzed reaction between a carboxylic acid and an excess of alcohol. While effective for simple, unhindered substrates, the equilibrium nature of the reaction requires driving it to completion, typically by removing water or using the alcohol as the solvent. Its effectiveness can be diminished with sterically hindered acids.
Acyl Chloride/Anhydride (B1165640) Intermediate : A two-step process where the carboxylic acid is first converted to a more reactive acyl chloride (e.g., using thionyl chloride) or acid anhydride. This activated intermediate then reacts readily with the alcohol, often in the presence of a non-nucleophilic base like pyridine, to form the ester. This method is highly effective and generally irreversible but requires an extra synthetic step.
Carbodiimide-Mediated Esterification (Steglich Esterification) : This method uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). It is performed under mild, neutral conditions, making it suitable for acid- or base-sensitive substrates. It is also effective for coupling sterically hindered components.
Yamaguchi Esterification : Specifically designed for the synthesis of sterically hindered esters, this protocol involves the formation of a mixed anhydride by reacting the carboxylic acid with 2,4,6-trichlorobenzoyl chloride. This highly reactive intermediate then undergoes nucleophilic attack by the alcohol in the presence of DMAP.
The following table summarizes these common esterification methods and their applicability.
| Method | Reagents | Conditions | Advantages | Considerations for Steric Hindrance |
| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Heat, often excess alcohol | Simple, inexpensive reagents | Can be slow and inefficient for hindered acids. |
| Via Acyl Chloride | SOCl₂ or (COCl)₂, then Alcohol/Pyridine | Mild to moderate temperature | High-yielding, irreversible | Effective, as the acyl chloride is highly reactive. |
| Steglich Esterification | DCC or EDC, DMAP, Alcohol | Room temperature, neutral | Very mild, good for sensitive substrates | Generally effective for hindered substrates. |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et₃N, then Alcohol, DMAP | Room temperature | Excellent for highly hindered acids and alcohols | Involves a highly reactive mixed anhydride intermediate. |
Acyl halides and acid anhydrides are highly valuable activated derivatives of carboxylic acids, serving as precursors for esters, amides, and other compounds.
Acyl Halides: The most common method for synthesizing acyl chlorides from carboxylic acids is treatment with thionyl chloride (SOCl₂). The reaction proceeds by converting the hydroxyl group of the acid into a chlorosulfite, which is an excellent leaving group. A subsequent nucleophilic attack by the chloride ion results in the formation of the acyl chloride, with sulfur dioxide and hydrogen chloride as gaseous byproducts. Oxalyl chloride ((COCl)₂) can also be used, often with a catalytic amount of dimethylformamide (DMF), in a process that also generates only gaseous byproducts.
Acid Anhydrides: Symmetrical acid anhydrides can be prepared by the dehydration of two equivalents of a carboxylic acid, though this often requires harsh conditions. A more common and milder laboratory-scale synthesis involves the reaction of an acyl chloride with a carboxylate salt. For instance, (1R,2S)-2-phenylcyclobutanecarbonyl chloride could be reacted with the sodium salt of this compound to produce the corresponding symmetrical anhydride. Another approach involves reacting the acyl chloride with the carboxylic acid in the presence of a base like pyridine.
Functionalization of the Cyclobutane Ring System
While transformations of the carboxylic acid are common, direct functionalization of the strained cyclobutane ring offers a powerful strategy for structural diversification.
Direct O-fluoromethylation of carboxylic acids is a modern transformation that installs a fluoromethyl ester moiety (—COOCH₂F), a group of increasing interest in medicinal chemistry. While direct O-trifluoromethylation of carboxylic acids is rare, several methods for O-monofluoromethylation have been developed. chemrevlett.comchemrevlett.com
These protocols often utilize an electrophilic source of the "CH₂F" group. For example, various benzoic and aliphatic carboxylic acids can be O-monofluoromethylated using reagents like a sulfonium (B1226848) ylide in the presence of a strong, non-nucleophilic base. chemrevlett.com Another approach uses commercially available fluoroiodomethane (B1339756) (ICH₂F) under basic conditions to transfer the monofluoromethyl group. chemrevlett.com Although specific examples involving cyclobutanecarboxylic acids are not prevalent in the literature, the tolerance of these methods for various aliphatic carboxylic acids suggests their potential applicability to this compound. chemrevlett.com This would provide a direct route to (1R,2S)-2-phenylcyclobutanecarboxylate fluoromethyl ester, a potentially valuable compound for biological screening.
Mechanistic Insights from Computational Chemistry, e.g., Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into reaction mechanisms, transition state energies, and the origins of selectivity that are often difficult to probe experimentally.
For the reactions of this compound, DFT could be applied to several areas:
Decarboxylation Mechanisms : DFT calculations can model the energy barriers for different decarboxylation pathways. For instance, it could compare the energetics of a concerted thermal process versus a stepwise radical mechanism initiated by photoredox catalysis. researchgate.net Studies on other systems have used DFT to show that catalysts or assisting molecules (like water or protons) can significantly lower the activation energy for C-C bond cleavage. nih.govmdpi.com
Ring Strain and Reactivity : The inherent strain of the cyclobutane ring influences its reactivity. DFT can quantify this strain energy and predict how it affects reactions at the adjacent carboxylic acid group or during functionalization of the ring itself. Computational studies have been used to unveil the mechanisms of stereospecific cyclobutane synthesis and cycloreversion, rationalizing the outcomes based on the energies required for bond rotation versus ring closure or cleavage. acs.orgresearchgate.net
C-H Functionalization Selectivity : In reactions where the carboxylic acid acts as a directing group for C-H functionalization of the cyclobutane ring, DFT can elucidate the structure of the key palladacycle or other metallacyclic intermediates. acs.org By comparing the energies of transition states leading to functionalization at different positions (e.g., the β vs. γ C-H bonds), DFT can explain and predict the observed regioselectivity. nih.gov
While specific DFT studies on this compound may be limited, the principles derived from computational analyses of related cyclobutane systems and carboxylic acid transformations are directly applicable to understanding its complex reactivity profile.
Advanced Research Applications and Utility in Specialized Chemical Fields
Role as a Chiral Building Block in Complex Organic Synthesis
In the field of organic synthesis, chiral building blocks are enantiomerically pure compounds that serve as starting materials for the construction of more complex, stereochemically defined molecules. This approach is fundamental in the creation of pharmaceuticals and other bioactive compounds where specific stereoisomers are required for desired activity.
The synthesis of highly enantiopure chemical entities is a critical endeavor in modern chemistry, particularly for applications in drug discovery and materials science. Chiral building blocks, such as derivatives of phenylcyclobutane, are instrumental in achieving high levels of stereochemical control. The rigid cyclobutane (B1203170) ring fixes the spatial orientation of its substituents, allowing for predictable and selective transformations.
Research has demonstrated the use of related chiral cyclobutane structures in the synthesis of complex molecules. For instance, the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid, a sterically constrained amino acid with significant pharmaceutical importance, has been achieved through the alkylation of a novel axially chiral nucleophilic glycine equivalent, highlighting the utility of cyclic structures in achieving high diastereoselectivity and excellent yields. While not directly involving (1R,2S)-2-Phenylcyclobutanecarboxylic acid, this work underscores the value of constrained cyclic systems in preparing enantiomerically pure target molecules. The principles of using such rigid chiral scaffolds are broadly applicable for constructing a diverse range of enantiopure compounds.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a subsequent reaction. After achieving the desired stereoselectivity, the auxiliary is typically removed. The effectiveness of an auxiliary relies on its ability to create a diastereomeric intermediate that favors the formation of one enantiomer over the other.
This compound possesses the key features of a potential chiral auxiliary: stereogenic centers and a functional group (carboxylic acid) for attachment to a substrate. While specific documented applications of this exact molecule as a chiral auxiliary are not prominent in readily available literature, the principle is well-established with structurally analogous compounds. For example, chiral oxazolines derived from carboxylic acids can serve as effective auxiliaries in the diastereoselective alkylation of their enolate equivalents. Similarly, (S)-1-Phenylethylamine has been successfully employed as a chiral auxiliary in the synthesis of enantiomeric azetidine-2,4-dicarboxylic acids, demonstrating how a chiral amine can direct the formation of a specific stereoisomer.
The general mechanism for using a carboxylic acid-based chiral auxiliary involves converting the acid to a derivative, such as an amide or ester, which is then attached to the reacting molecule. The steric bulk and electronic properties of the chiral auxiliary's framework, in this case, the phenylcyclobutane moiety, would then influence the trajectory of incoming reagents, leading to a diastereoselective transformation.
Contributions to Medicinal Chemistry Research
The rigid framework of cyclobutane derivatives is of particular interest to medicinal chemists. Incorporating such structures into drug candidates can lead to improved metabolic stability, enhanced binding affinity, and more favorable pharmacokinetic profiles by reducing conformational flexibility.
Unnatural amino acids (UAAs) are crucial components in drug discovery, often used to enhance the properties of peptide-based drugs or to serve as core structures for new therapeutic agents. Constrained amino acid analogues, which have restricted conformational freedom, are particularly valuable for designing molecules that bind to biological targets with high specificity and affinity. The cyclobutane ring in this compound provides a rigid scaffold that can be elaborated into novel constrained amino acid analogues.
By modifying the carboxylic acid group and potentially introducing an amino group onto the cyclobutane ring, researchers can create analogues that mimic the structure of natural amino acids but with a fixed geometry. These scaffolds can be instrumental in probing the binding sites of enzymes and receptors, leading to the development of potent and selective inhibitors or modulators. The use of amino acid scaffolds as building blocks is a widespread strategy in drug discovery for creating compounds with desirable therapeutic properties.
Peptide-based therapeutics represent a growing class of drugs, but their application can be limited by poor stability and low bioavailability. The incorporation of unnatural amino acids and peptidomimetics is a key strategy to overcome these limitations. This compound can serve as a precursor for building blocks used in the synthesis of modified peptides or peptidomimetics.
The table below illustrates the potential progression from the starting compound to a component within a therapeutic scaffold.
| Compound/Intermediate | Structural Role | Potential Application |
| This compound | Chiral Precursor | Starting material for synthesis |
| (1R,2S)-2-Amino-1-phenylcyclobutanecarboxylic acid | Constrained Amino Acid Analogue | Building block for peptidomimetics |
| Peptide incorporating the analogue | Modified Peptide | Enhanced stability and target binding |
Innovation in Materials Science and Polymer Chemistry
The application of chiral molecules in materials science and polymer chemistry is an area of active research, leading to the development of materials with unique optical, electronic, and mechanical properties. Chiral building blocks can be incorporated into polymers to create materials that can, for example, selectively interact with other chiral molecules or respond to polarized light.
While the direct application of this compound in materials science and polymer chemistry is not extensively documented in the literature, its structural motifs are relevant. The development of sustainable polymers from renewable bio-based sources is a major goal, with molecules like 2,5-furandicarboxylic acid being identified as key building blocks for new plastics. The principles of using specific, functionalized monomers to control polymer properties are central to the field. A chiral dicarboxylic acid, for instance, could potentially be used to synthesize chiral polyesters or polyamides. The rigidity of the cyclobutane ring could impart desirable thermal and mechanical properties to the resulting polymer, while its chirality could be exploited in applications such as chiral separation media or advanced optical materials.
Utilization of Cyclobutane Ring Structure for Novel Material Properties
The incorporation of cyclobutane moieties into polymer backbones is a recognized strategy for tuning the thermal and mechanical properties of materials. The inherent ring strain and constrained geometry of the cyclobutane ring, such as that in this compound, can impart significant rigidity to a polymer chain. This structural rigidity can lead to materials with enhanced thermal stability, as indicated by higher glass transition temperatures (Tg) and thermal decomposition temperatures (Td).
When used as a monomer in polymerization, the phenylcyclobutane unit can create polymers with unique architectures. The phenyl group contributes to stiffness and intermolecular aromatic interactions (π-stacking), which can improve the mechanical strength and modulus of the resulting material. The carboxylic acid group provides a versatile point for polymerization, allowing for the synthesis of polyesters and polyamides. The defined stereochemistry of the (1R,2S) isomer ensures a regular polymer microstructure, which can lead to semi-crystalline materials with predictable properties. Research into copolyesterification with other diacids or diols allows for the fine-tuning of properties, balancing rigidity from the phenylcyclobutane unit with flexibility from other monomers to achieve a desired performance profile.
Table 1: Comparison of Thermal Properties in Polymers with and without Rigid Ring Structures
| Polymer Type | Monomer Unit | Glass Transition Temp. (Tg) | Thermal Decomposition Temp. (Td, 5%) | Key Characteristic |
|---|---|---|---|---|
| Aliphatic Polyester | Adipic Acid, 1,4-Butanediol | Low | Moderate | Flexible |
| Aromatic Polyester (PET) | Terephthalic Acid, Ethylene Glycol | High | High | Rigid, High Strength |
Note: Data is illustrative, based on general principles of polymer chemistry. Specific values depend on molecular weight and polymer composition.
Exploration of Thermally Cleavable Cyclobutane Rings for Recyclable Polymer Systems
A significant challenge in polymer science is the development of sustainable materials that can be chemically recycled back to their constituent monomers, enabling a circular economy. The strained C-C bonds of the cyclobutane ring present a promising solution. While stable under typical use conditions, these bonds can be selectively cleaved under specific stimuli, such as heat, in a process known as a retro-[2+2] cycloaddition.
This principle is being actively explored in the design of chemically recyclable polymers. chemistryviews.org By incorporating cyclobutane structures into the polymer backbone, a "cleavable link" is introduced. Upon heating, the polymer can undergo controlled depolymerization, breaking down into its original monomers, which can then be purified and re-polymerized to create new materials of virgin quality. chemistryviews.orgchemistryviews.org
Research has shown that fusing a cyclobutane ring to another cyclic monomer, such as cyclooctene, reduces the ring strain of the monomer, which paradoxically makes the resulting polymer more amenable to depolymerization. chemistryviews.orgnih.gov This approach allows for the creation of thermally stable polymers that can be efficiently broken down on demand. chemistryviews.org The this compound moiety serves as a model structure for monomers that could be integrated into such systems, offering a pathway to recyclable polyesters and polyamides with tailored properties.
Table 2: Research Findings on Cyclobutane-Based Recyclable Polymers
| Monomer System | Polymerization Method | Depolymerization Stimulus | Monomer Recovery | Reference Finding |
|---|---|---|---|---|
| Cyclobutane-fused Cyclooctene | Ring-Opening Metathesis Polymerization (ROMP) | Heat | High | Fused ring reduces monomer strain, enabling depolymerization. chemistryviews.orgnih.gov |
Applications in Analytical Chemistry and Biochemical Research
The specific, non-superimposable three-dimensional structure of enantiomerically pure compounds like this compound makes them highly valuable in fields that depend on molecular recognition.
In analytical chemistry , this compound can serve as a crucial tool in the development of methods for separating chiral molecules. Enantioselective chromatography, particularly High-Performance Liquid Chromatography (HPLC), relies on chiral stationary phases (CSPs) to resolve mixtures of enantiomers. nih.gov Molecules like this compound can be used as:
Chiral standards: To test and validate the separation efficiency of new CSPs.
Chiral selectors: Where the molecule itself, or a derivative, is immobilized onto a support material to create a new CSP capable of discriminating between other enantiomers.
Chiral derivatizing agents: Reacting with a racemic mixture to form diastereomers, which can then be separated on a standard, non-chiral column.
In biochemical research , the rigid conformational scaffold of the phenylcyclobutane structure is an attractive starting point for designing molecular probes and enzyme inhibitors. youtube.com Biological systems, such as enzyme active sites and cell receptors, are highly stereospecific. The fixed orientation of the phenyl and carboxylic acid groups on the cyclobutane ring can be used to design molecules that bind to these sites with high affinity and selectivity. As a fragment or building block, it can be incorporated into larger molecules to probe biological processes or to inhibit specific enzymatic pathways, where precise geometry is essential for activity. researchgate.net
Future Directions and Emerging Research Avenues for 1r,2s 2 Phenylcyclobutanecarboxylic Acid
Development of More Efficient and Sustainable Synthetic Routes
The pursuit of more environmentally friendly and economically viable methods for synthesizing (1R,2S)-2-Phenylcyclobutanecarboxylic acid is a primary focus of future research. Current synthetic strategies, while effective in producing the desired stereoisomer, often rely on multi-step processes that may involve hazardous reagents and generate significant waste. The development of greener alternatives is crucial for its broader application.
Future synthetic approaches are anticipated to incorporate principles of green chemistry, such as atom economy, the use of renewable feedstocks, and the reduction of energy consumption. Key areas of exploration include:
Biocatalysis: The use of enzymes to catalyze the synthesis of chiral compounds offers high selectivity and mild reaction conditions. Researchers are investigating the potential of engineered enzymes to produce this compound with high enantiomeric purity, potentially reducing the need for complex purification steps.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. Developing a continuous flow process for this compound could lead to more efficient and scalable production.
Catalytic Asymmetric Synthesis: The development of novel chiral catalysts that can facilitate the asymmetric synthesis of the cyclobutane (B1203170) ring is a significant area of interest. This could involve the use of transition metal catalysts or organocatalysts to control the stereochemistry of the reaction, leading to a more direct and efficient synthesis.
| Synthetic Approach | Potential Advantages | Research Focus |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Identification and engineering of suitable enzymes. |
| Flow Chemistry | Improved efficiency, scalability, and safety. | Development of robust and automated flow reactors. |
| Catalytic Asymmetry | Direct synthesis of the desired stereoisomer, high atom economy. | Design of novel and highly selective chiral catalysts. |
Exploration of Novel Reactivity Patterns and Derivatization Opportunities
Beyond its synthesis, a deeper understanding of the reactivity of this compound is essential for unlocking its full potential. The strained cyclobutane ring and the carboxylic acid functional group provide unique opportunities for chemical modification and the creation of novel derivatives with potentially valuable properties.
Future research in this area will likely focus on:
Ring-Opening and Ring-Expansion Reactions: The inherent ring strain of the cyclobutane core can be exploited to drive reactions that lead to the formation of larger or more complex molecular scaffolds. Investigating the controlled opening or expansion of the four-membered ring could provide access to a diverse range of new compounds.
Functionalization of the Cyclobutane Ring: The development of methods to selectively introduce new functional groups onto the cyclobutane ring, beyond the existing phenyl and carboxylic acid moieties, will significantly expand the chemical space accessible from this starting material.
Derivatization of the Carboxylic Acid: The carboxylic acid group serves as a versatile handle for the synthesis of a wide array of derivatives, including esters, amides, and other functional groups. Exploring the synthesis and biological evaluation of these derivatives is a key area of interest, particularly in the context of medicinal chemistry and materials science. For instance, the formation of amide bonds is a fundamental transformation in the synthesis of pharmaceuticals.
| Area of Exploration | Potential Outcomes |
| Ring-Opening/Expansion | Access to novel and complex molecular architectures. |
| Ring Functionalization | Increased molecular diversity and access to new derivatives. |
| Carboxylic Acid Derivatization | Synthesis of compounds with tailored biological or material properties. |
Advanced Computational Modeling for Structure-Reactivity Relationships and Reaction Prediction
The use of advanced computational modeling is set to play a pivotal role in accelerating research on this compound. Theoretical calculations can provide valuable insights into the molecule's structure, reactivity, and potential interactions with other molecules, thereby guiding experimental efforts and reducing the need for time-consuming trial-and-error approaches.
Key applications of computational modeling in this context include:
Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure and geometry of the molecule, providing a deeper understanding of the factors that influence its reactivity. This can help in predicting the outcomes of chemical reactions and in designing more efficient synthetic routes. For example, DFT can be used to analyze the ring strain and its impact on the reactivity of the cyclobutane ring. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the molecule and its interactions with solvents and other molecules. This information is crucial for understanding its behavior in different chemical environments and for predicting its binding affinity to biological targets.
Machine Learning and Artificial Intelligence (AI): The application of machine learning algorithms to predict reaction outcomes and to design novel molecules with desired properties is a rapidly growing field. By training models on existing chemical data, it may be possible to predict the optimal conditions for the synthesis of this compound and to identify new derivatives with enhanced activity. rsc.orgnih.govnih.gov
| Computational Method | Application |
| Density Functional Theory (DFT) | Elucidation of electronic structure, reaction mechanisms, and reactivity. |
| Molecular Dynamics (MD) | Analysis of conformational dynamics and intermolecular interactions. |
| Machine Learning (ML) / AI | Prediction of reaction outcomes, design of novel derivatives. |
Q & A
Q. What are the established synthetic routes for (1R,2S)-2-Phenylcyclobutanecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: Synthesis of this compound typically involves cyclobutane ring formation via [2+2] cycloaddition or ring-expansion strategies. For example, cyclobutanecarboxylic acid derivatives (e.g., acid chlorides or esters) can undergo stereoselective functionalization using phenyl Grignard reagents under controlled conditions . Key factors include:
- Temperature : Lower temperatures (e.g., -78°C) favor kinetic control, preserving the (1R,2S) configuration.
- Catalysts : Chiral catalysts (e.g., Rhodium complexes) may enhance enantiomeric excess by directing phenyl group addition .
- Solvent Polarity : Polar aprotic solvents (e.g., THF) stabilize transition states, reducing racemization risks .
Validation : Monitor intermediates via HPLC with chiral columns and compare retention times to standards .
Q. How can researchers confirm the stereochemical purity of this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Ring current effects from the phenyl group split cyclobutane proton signals. For (1R,2S) configuration, distinct coupling constants (e.g., J = 8–10 Hz for transannular protons) confirm stereochemistry .
- NOESY : Nuclear Overhauser effects between the phenyl group and specific cyclobutane protons validate spatial proximity .
- X-ray Crystallography : Resolve absolute configuration by analyzing crystal packing and comparing bond angles/torsion parameters to PubChem data .
Note : Combine with polarimetry ([α]D values) to cross-verify enantiomeric excess .
Advanced Research Questions
Q. What strategies are effective in resolving enantiomeric impurities in this compound synthesized via [2+2] cycloaddition?
Methodological Answer:
- Chiral Chromatography : Use preparative HPLC with cellulose-based chiral stationary phases (e.g., Chiralpak® IC) to separate (1R,2S) from (1S,2R) impurities. Optimize mobile phase (e.g., hexane:isopropanol 90:10 with 0.1% TFA) to enhance resolution .
- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively esterify the undesired enantiomer, followed by hydrolysis of the target isomer .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines (e.g., (R)-1-phenylethylamine) and exploit solubility differences .
Q. How do computational models predict the reactivity of this compound in nucleophilic acyl substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states. The cyclobutane ring’s strain (~110 kJ/mol) increases electrophilicity at the carbonyl carbon, favoring nucleophilic attack. Compare activation energies for SN2 vs. SN1 pathways .
- MD Simulations : Analyze solvent effects (e.g., DMF vs. DCM) on reaction kinetics. Polar solvents stabilize tetrahedral intermediates, accelerating substitution .
Experimental Validation : Correlate computed ΔG‡ with experimental kinetic data (e.g., rate constants measured via UV-Vis monitoring of leaving groups) .
Data Contradiction Analysis
Reported discrepancies in cyclobutane ring stability under acidic conditions:
- notes cyclobutanecarboxylic acid derivatives decompose above 195°C, while reports stability in mild acids (pH 3–6).
Resolution : Steric hindrance from the phenyl group in this compound likely reduces ring-opening susceptibility compared to unsubstituted analogs. Validate via controlled degradation studies (e.g., TGA and LC-MS tracking under varying pH/temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
